N-(sec-butyl)-4-methyl-2,6-dinitroaniline

Description

Context and Significance of Dinitroaniline Herbicides in Agricultural Science

Dinitroaniline herbicides are a class of selective, soil-applied herbicides widely utilized in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. Their significance lies in their ability to inhibit the germination and early seedling growth of susceptible weed species, thereby reducing competition for essential resources such as water, nutrients, and light, which is critical for optimal crop yield. These herbicides are particularly important in the cultivation of dicotyledonous crops like cotton and soybeans. The mode of action for dinitroaniline herbicides involves the disruption of mitosis (cell division) in susceptible plants by inhibiting the formation of microtubules.

Structural Classification and General Characteristics of Dinitroanilines

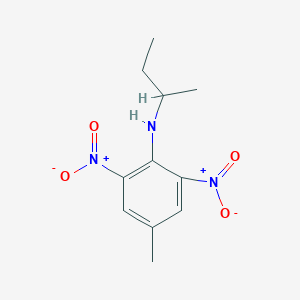

Structurally, dinitroanilines are characterized by a dinitrated aniline (B41778) ring. The general structure consists of a phenylamine (aniline) core with two nitro groups (NO2) typically at the 2 and 6 positions of the benzene (B151609) ring. Various substitutions at the nitrogen atom and on the benzene ring give rise to the different herbicides within this class. These compounds are generally characterized by their yellow-orange color, low water solubility, and high volatility. Their effectiveness is often dependent on soil incorporation to prevent loss through volatilization and photodegradation.

| Characteristic | Description |

| Core Structure | Dinitrated aniline ring |

| Typical Nitro Group Positions | 2 and 6 |

| Physical Appearance | Yellow-orange solid |

| Solubility in Water | Low |

| Volatility | High |

Nomenclatural Clarification: Relationship of N-(sec-butyl)-4-methyl-2,6-dinitroaniline to Butralin (B1668113) (N-(sec-butyl)-4-tert-butyl-2,6-dinitroaniline) and Primary Research Focus

It is crucial to distinguish between this compound and the more commonly known herbicide, butralin. While both share the N-(sec-butyl)-2,6-dinitroaniline core, they differ in the substituent at the 4-position of the aniline ring. This compound has a methyl group (-CH3) at this position, whereas butralin possesses a tert-butyl group (-C(CH3)3). sigmaaldrich.comhpst.cz

This structural difference, though seemingly minor, can influence the herbicidal activity, selectivity, and environmental fate of the compounds. The primary focus of this article is exclusively on the chemical compound this compound. Butralin, with the chemical name N-(sec-butyl)-4-tert-butyl-2,6-dinitroaniline, is a distinct chemical entity. sigmaaldrich.comnih.gov

| Compound Name | Chemical Formula | Substituent at 4-position | CAS Number | Molecular Weight |

| This compound | C11H15N3O4 | Methyl (-CH3) | Not readily available | 253.26 g/mol |

| Butralin | C14H21N3O4 | tert-Butyl (-C(CH3)3) | 33629-47-9 | 295.33 g/mol |

Historical Trajectories and Evolution of Research on Dinitroaniline Herbicides

The development of dinitroaniline herbicides began in the mid-20th century, with trifluralin (B1683247) being one of the first and most widely used members of this class. Research into this family of compounds expanded significantly due to their efficacy and broad applicability in weed management. Over the years, synthetic chemists have created numerous analogues by modifying the substituents on the aniline ring and the amine group to optimize herbicidal activity, crop selectivity, and environmental persistence. The evolution of research has also focused on understanding their mechanism of action at a molecular level, particularly their interaction with tubulin, the protein subunit of microtubules. science.gov This has led to a deeper understanding of plant cell division and has also opened avenues for investigating resistance mechanisms in weeds.

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-4-methyl-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-4-8(3)12-11-9(13(15)16)5-7(2)6-10(11)14(17)18/h5-6,8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTZHUYOLKQDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230309 | |

| Record name | 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866157-52-0 | |

| Record name | 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866157-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action

Inhibition of Microtubule Formation and Tubulin Binding in Plant Systems

N-(sec-butyl)-4-methyl-2,6-dinitroaniline (Butralin) functions primarily by disrupting microtubule-related processes within plant cells. wikipedia.orgherts.ac.uk The core mechanism involves the inhibition of microtubule formation. wikipedia.org Butralin (B1668113), like other dinitroaniline herbicides, binds directly to tubulin, the protein subunit that polymerizes to form microtubules. wikipedia.orgnih.govfrontiersin.org

Impact on Meristematic Cell Division and Associated Cytological Aberrations

The disruption of microtubule formation by Butralin has profound effects on actively dividing cells, particularly in the root meristems of plants. ucanr.edu Research on ryegrass (Lolium perenne L.) root meristems shows that treatment with Butralin leads to a swift reduction in cell division. ucanr.edu

Key cytological impacts observed include:

Reduced Mitotic Activity : A significant reduction in the number of normal mitotic figures occurs shortly after exposure. In one study, a 36% decrease was observed after just one hour of treatment. wikipedia.orgucanr.edu

Altered Mitotic Phases : Butralin specifically decreases the number of cells in the prophase stage of mitosis. ucanr.edu

Formation of Multinucleate Cells : A distinctive aberration caused by Butralin is the formation of cells containing multiple nuclei. wikipedia.orgucanr.edu This occurs because the process of chromosome separation (mitosis) is inhibited, but subsequent nuclear envelope reformation may still proceed, leading to multiple nuclei within a single cell.

Physical Changes in Roots : Macroscopically, these cellular effects manifest as suppressed root elongation and increased radial swelling or diameter of the root tips. wikipedia.orgucanr.edu

These findings are summarized in the table below, based on studies of ryegrass root meristems. ucanr.edu

| Parameter | Observation after Butralin Treatment | Citation |

|---|---|---|

| Normal Mitotic Figures | Reduced by 36% after 1 hour | ucanr.edu |

| Prophase Division Figures | Decreased number | ucanr.edu |

| Cellular Nuclearity | Increased number of nuclei per cell (multinucleate) | ucanr.edu |

| Root Elongation | Suppressed | ucanr.edu |

| Root Diameter | Increased (119% after 96 hours) | ucanr.edu |

Comparative Analysis of Butralin's Mechanism with Other Dinitroanilines and Structurally Related Herbicides (e.g., Carbamates)

Interestingly, the cytological effects of Butralin show marked differences from some other dinitroaniline herbicides, such as Nitralin. ucanr.edu While both inhibit microtubule function, the resulting cellular abnormalities are distinct. Nitralin treatment leads to the formation of enlarged, polymorphic nuclei and an increase in the cellular ploidy level. ucanr.edu In contrast, Butralin's primary effect is the formation of multinucleate cells, which more closely resembles the effects of carbamate (B1207046) herbicides like Propham and Chlorpropham. wikipedia.orgucanr.edu

Carbamates represent a different class of herbicides, and while their primary mode of action in animals involves acetylcholinesterase inhibition, their effects on plant cell division produce similar cytological outcomes to Butralin. ucanr.edunih.gov This suggests that while the initial molecular targets may differ between Butralin and carbamates, the downstream consequences on the mitotic apparatus converge to produce similar observable phenomena in plant cells. ucanr.edu

| Herbicide | Class | Primary Cytological Effect on Cell Division | Citation |

|---|---|---|---|

| Butralin | Dinitroaniline | Formation of multinucleate cells | ucanr.edu |

| Nitralin | Dinitroaniline | Formation of polymorphic nuclei, increased ploidy | ucanr.edu |

| Chlorpropham | Carbamate | Formation of multinucleate cells | ucanr.edu |

Molecular-Level Interactions and Binding Site Characterization (e.g., Tubulin Subunit Affinity)

The interaction between dinitroaniline herbicides and tubulin occurs at a specific binding site on the protein. researchgate.net Research indicates that these herbicides likely interact with the α-tubulin subunit to disrupt microtubule polymerization, although the β-tubulin subunit may also be a target. researchgate.net

The binding site for dinitroanilines is located on the surface of the longitudinal contacts between tubulin subunits. researchgate.net The interaction is stabilized by the presence of specific amino acid residues. researchgate.net Studies have identified diamine amino acid residues, such as lysine (B10760008) or arginine, as being crucial for binding the nitrile group of the dinitroaniline molecule. researchgate.net Three-dimensional modeling and analysis of herbicide-resistant plant biotypes have helped to further characterize this binding pocket. Residues such as Arginine-243 (Arg-243) and Aspartic acid-251 (Asp-251) on the α-tubulin subunit are predicted to be critically involved in the binding of dinitroanilines. nih.govresearchgate.net The specific affinity and orientation within this site can vary between different dinitroaniline compounds. researchgate.net This molecular interaction prevents the tubulin dimer from adopting the straight conformation necessary for successful incorporation into a growing microtubule, thereby inhibiting the assembly process. nih.gov

Environmental Dynamics and Biotransformation Pathways

Dissipation and Persistence in Diverse Environmental Compartments

The environmental persistence of N-(sec-butyl)-4-methyl-2,6-dinitroaniline is influenced by a combination of factors including its interaction with soil and water, its susceptibility to light, and its tendency to vaporize. It is generally considered to be moderately persistent to persistent and is relatively immobile in terrestrial environments. wikipedia.orgepa.gov Major routes of dissipation include photolysis in water and volatilization from soil and aquatic systems. regulations.gov

Soil Dissipation Kinetics and Half-life Variability Across Soil Types and Conditions

In terrestrial environments, this compound is characterized by its persistence. epa.gov The degradation rate in soil is generally slow, leading to significant half-life values that can vary based on environmental conditions. regulations.gov Reports indicate that degradation in aerobic soils is slow, with a calculated half-life of 1,165 days in one assessment. regulations.gov Other data from regulatory documents suggest an aerobic soil half-life exceeding 365 days. epa.gov The compound is stable against abiotic photodegradation on soil surfaces, with a reported half-life of 99.6 days under these specific conditions. epa.govscbt.com Due to its chemical properties, including a high soil adsorption coefficient (Koc), it is considered to have slight mobility in soil and is unlikely to leach into groundwater. epa.govnih.gov

Soil Half-Life of this compound

| Condition | Half-Life (t½) | Reference |

|---|---|---|

| Aerobic Soil Metabolism | 1,165 days | regulations.gov |

| Aerobic Soil Metabolism | >365 days | epa.gov |

| Soil Photodegradation | 99.6 days | scbt.com |

Aquatic Degradation Pathways, Including Photolysis in Aqueous Environments

In aquatic systems, the degradation of this compound is primarily driven by photolysis, particularly in clear, shallow waters. regulations.gov The compound is stable to abiotic hydrolysis. epa.govscbt.com The photodegradation half-life in sunlit water has been reported to be between 13.6 and 14.5 days. regulations.govscbt.com One of the major products formed during aqueous photolysis is 4-tert-butyl-2-nitro-6-nitrosoaniline. epa.gov

While some studies suggest rapid degradation in aerobic aquatic environments, with half-lives ranging from 4.5 to 8.9 days, these figures may not fully account for the parent compound bound to unextracted residues. regulations.gov When considering the parent compound plus these unextracted residues, the estimated half-life in water-sediment systems increases dramatically to between 729 and 1,960 days, which aligns more closely with its persistence in aerobic soil. regulations.gov

Aquatic Half-Life of this compound

| Condition | Half-Life (t½) | Reference |

|---|---|---|

| Aqueous Photolysis | 13.6 - 14.5 days | regulations.govscbt.com |

| Aerobic Aquatic Metabolism (Water only) | 4.5 - 8.9 days | regulations.gov |

| Aerobic Aquatic Metabolism (Water:Sediment System, including unextracted residues) | 729 - 1,960 days | regulations.gov |

| Abiotic Hydrolysis | Stable | epa.govscbt.com |

Volatilization Dynamics from Soil and Water Systems

Volatilization is recognized as a significant pathway for the dissipation of this compound from both soil and water surfaces. regulations.gov Its vapor pressure and Henry's Law constant suggest that volatilization from moist soil is an important environmental fate process. nih.gov In laboratory studies, volatilization accounted for 14% to 15% of the applied amount in aerobic aquatic and soil metabolism experiments, respectively. regulations.gov The parent compound, this compound, constituted 90% or more of the volatilized material, indicating it vaporizes before significant degradation occurs. regulations.gov Factors that influence the rate of volatilization include soil properties, moisture levels, temperature, and agricultural practices. epa.gov

Metabolite Identification and Characterization

The biotransformation of this compound in the environment leads to the formation of several degradation products through various chemical and microbial processes.

Primary Degradation Products in Terrestrial Environments

In soil, the primary degradation pathway involves modifications to the aniline (B41778) structure. The major soil metabolite identified is 4-tert-butyl-2,6-dinitroaniline. wikipedia.org Other significant metabolites are formed through processes that include the loss of parts of the sec-butyl group or the reduction of the nitro groups. wikipedia.org However, within crops, the principal residue found is often the unchanged parent compound. wikipedia.org

Microbial Biotransformation Pathways and Enzymes (e.g., Nitroreductase NfnB in Sphingopyxis sp. strain HMH)

Microbial action plays a crucial role in the breakdown of this compound. A soil bacterium, Sphingopyxis sp. strain HMH, has been identified for its ability to degrade this herbicide. nih.gov This bacterium utilizes a novel flavin-nitroreductase enzyme named NfnB to initiate the degradation cascade. nih.govnih.gov

The biotransformation pathway catalyzed by NfnB involves a unique sequence of reactions:

Selective Nitroreduction : The enzyme first selectively reduces one of the nitro groups of the parent compound to form N-(sec-Butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine. nih.gov

N-dealkylation : This is followed by an N-dealkylation step, which is thought to occur via an oxidative hydroxylation reaction on the carbon of the sec-butyl group attached to the amine. nih.gov This step releases butanone and forms the metabolite 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine. nih.gov

During this process, a Schiff base product, (E)-2-(Butan-2-yildeneamino)-5-(tert-butyl)-3-nitroaniline, has also been detected. nih.gov Structural and biochemical analyses of the NfnB enzyme have revealed that specific amino acid residues, such as Tyr88, are critical in determining the enzyme's substrate specificity and catalytic efficiency for dinitroaniline herbicides. nih.gov

Key Metabolites of this compound

| Metabolite Name | Formation Pathway | Environment/Organism | Reference |

|---|---|---|---|

| 4-tert-butyl-2,6-dinitroaniline | Metabolism | Soil | wikipedia.org |

| 4-tert-butyl-2-nitro-6-nitrosoaniline | Aqueous Photolysis | Water | epa.gov |

| N-(sec-Butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine | Microbial Nitroreduction | Sphingopyxis sp. strain HMH | nih.gov |

| 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine | Microbial N-dealkylation | Sphingopyxis sp. strain HMH | nih.gov |

| Butanone | Microbial N-dealkylation | Sphingopyxis sp. strain HMH | nih.gov |

| (E)-2-(Butan-2-yildeneamino)-5-(tert-butyl)-3-nitroaniline | Microbial Biotransformation | Sphingopyxis sp. strain HMH | nih.gov |

Abiotic Degradation Mechanisms (e.g., Hydrolysis Stability)

This compound is generally characterized by its stability against abiotic degradation mechanisms, particularly hydrolysis. epa.govwikipedia.org The compound is considered hydrolytically stable, showing no degradation at pH levels ranging from 4 to 9 at a temperature of 25°C. herts.ac.uknih.gov This lack of hydrolyzable functional groups contributes to its persistence in aqueous environments in the absence of other degradation factors. nih.gov

The role of photodegradation in the breakdown of this compound presents a more complex picture. On soil surfaces, Butralin (B1668113) is reported to be stable against photodegradation. epa.govwikipedia.org However, other studies provide more nuanced findings. For instance, one study using dry soil thin layer plates reported a 9.0% photodecomposition of a ¹⁴C-labeled form of the compound after seven days of exposure to unfiltered solar radiation. nih.gov In aquatic environments, photodegradation is more pronounced; when irradiated in sunlight, the compound degrades in water with a reported half-life of 13.6 days. scbt.com The major transformation product identified in this process is 4-tert-butyl-2,6-dinitroaniline (DNTBA), with another potential major photodegradate being 4-tert-butyl-2-nitro-6-nitrosoaniline (DBNNA). nih.govscbt.com

In the atmosphere, the compound is expected to degrade more rapidly. The estimated atmospheric half-life is approximately 5.3 hours, based on its calculated rate of reaction with photochemically-produced hydroxyl radicals. nih.gov

| Degradation Pathway | Medium | Finding | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous (pH 4-9, 25°C) | Stable | herts.ac.uk |

| Photodegradation | Soil | Generally reported as stable. | epa.govwikipedia.org |

| Photodegradation | Dry Soil (Thin Layer Plate) | 9.0% decomposition after 7 days of solar radiation. | nih.gov |

| Photodegradation | Water (Sunlight) | Half-life of 13.6 days. | scbt.com |

| Atmospheric Oxidation | Vapor-phase | Estimated atmospheric half-life of 5.3 hours. | nih.gov |

Environmental Mobility and Leaching Potential in Terrestrial Ecosystems

The environmental mobility of this compound in terrestrial ecosystems is consistently characterized as low. regulations.gov It is described as relatively immobile to slightly or hardly mobile in soil environments. epa.govwikipedia.orgregulations.gov This limited mobility means that the compound does not exhibit the fate and transport characteristics typical of chemicals that are known to leach into groundwater. epa.govwikipedia.org

The primary factors contributing to its low mobility are its low aqueous solubility and its tendency for high adsorption to soil particles. nih.govresearchgate.net The adsorption capacity is strongly correlated with the soil's organic matter content. cambridge.org A batch equilibrium study confirmed its low mobility, classifying it as slightly mobile across four different soil types and one sediment sample. regulations.gov Due to this strong binding to soil, its potential for downward movement through the soil profile and subsequent contamination of groundwater is considered unlikely. epa.govresearchgate.net

| Parameter | Finding | Governing Factors | Reference |

|---|---|---|---|

| Mobility in Soil | Relatively immobile; slightly to hardly mobile. | High adsorption to soil; low water solubility. | epa.govwikipedia.orgregulations.gov |

| Leaching Potential | Does not exhibit characteristics of chemicals known to leach. | Strong binding to soil organic matter. | epa.govcambridge.org |

| Groundwater Contamination | Unlikely. | Limited downward movement in the soil column. | epa.govresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Residue Analysis

Chromatography, particularly gas and liquid chromatography, stands as a cornerstone for the analysis of pesticide residues. These methods offer high resolution and accuracy for the separation and quantification of N-(sec-butyl)-4-methyl-2,6-dinitroaniline in complex mixtures.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and highly sensitive technique for the analysis of electronegative compounds, such as dinitroaniline herbicides. measurlabs.comscioninstruments.com The principle of GC-ECD relies on the separation of volatile compounds in a gas chromatograph followed by detection using an ECD, which is particularly sensitive to molecules containing halogens and nitro groups. measurlabs.comscioninstruments.com

The high sensitivity of GC-ECD makes it suitable for trace residue analysis of this compound in environmental samples like soil and water. researchgate.net The dinitro groups in the molecule's structure have a high affinity for capturing electrons, which results in a measurable decrease in the constant current of the detector, allowing for sensitive and selective quantification. bucksci.com

Research on various dinitroaniline herbicides has demonstrated the effectiveness of GC-ECD. For instance, studies have shown that GC-ECD provides the highest sensitivity for these compounds compared to other detectors like flame ionization (FID) or nitrogen-phosphorus (NPD). nih.gov Methodologies often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate and concentrate the analyte from the matrix before injection into the GC system. researchgate.netnih.gov For soil and sediment samples, extraction is commonly performed using methods like Soxhlet extraction with an acetone (B3395972)/hexane mixture, followed by cleanup procedures to remove interfering substances. researchgate.net The detection limits for dinitroaniline herbicides using GC-ECD can reach the femtomole (fmol) level on-column, highlighting the method's exceptional sensitivity. nih.gov

Table 1: Performance Characteristics of GC-ECD for Dinitroaniline Herbicide Analysis

| Parameter | Value | Reference |

|---|---|---|

| Detector | Electron Capture Detector (ECD) | nih.gov |

| Sample Types | Soil, Water, Body Fluids | researchgate.netnih.gov |

| Linearity Range | 0.047-3.0 pmol (on-column) | nih.gov |

| Detection Limits | 19-45 fmol (on-column) | nih.gov |

| Recovery | >91% | nih.gov |

| Selectivity | High for electronegative compounds (e.g., nitro groups) | measurlabs.comscioninstruments.com |

While GC-ECD is highly sensitive, High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS and UPLC-MS/MS) have become the methods of choice for the analysis of many pesticide residues, including this compound. These techniques offer unparalleled selectivity and sensitivity, making them ideal for complex matrices such as food, biological fluids, and various environmental samples.

The power of LC-MS/MS lies in its ability to separate compounds based on their polarity using liquid chromatography and then detect them with high specificity using tandem mass spectrometry. The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z) and their fragmentation patterns. This two-tiered identification process significantly reduces matrix interference and provides unambiguous confirmation of the analyte's identity, even at very low concentrations.

For the analysis of this compound, a typical LC-MS/MS method involves an extraction step to isolate the compound from the sample, followed by chromatographic separation on a C18 column and detection using the mass spectrometer in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, which greatly enhances the selectivity and sensitivity of the analysis.

UPLC-MS/MS offers further advantages over conventional HPLC-MS/MS, including shorter analysis times, better resolution, and increased sensitivity, due to the use of smaller stationary phase particles in the chromatographic column. These methods are capable of detecting this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is crucial for monitoring compliance with regulatory limits in food and environmental samples.

Immunoassay-Based Detection Systems

Immunoassays provide a rapid and cost-effective alternative to traditional chromatographic methods for the screening of pesticide residues. These systems utilize the highly specific binding between an antibody and its target antigen (in this case, this compound) to detect its presence in a sample.

Gold-based lateral flow immunoassays (LFIA) are a popular format for rapid on-site testing. These devices, similar to home pregnancy tests, consist of a porous membrane containing specific immunoreagents. In a typical competitive LFIA for this compound, gold nanoparticles are conjugated to antibodies specific to the herbicide.

When a sample containing the target analyte is applied to the device, it competes with a fixed amount of herbicide-protein conjugate immobilized on the test line for binding to the gold-labeled antibodies. A high concentration of this compound in the sample will result in less antibody binding to the test line, leading to a weaker or absent color signal. Conversely, a low concentration of the analyte will produce a strong color signal on the test line. A control line is also included to ensure the test is functioning correctly.

The development and validation of these assays involve producing highly specific monoclonal or polyclonal antibodies against this compound, optimizing the concentration of reagents, and testing the assay's sensitivity, specificity, and stability. LFIAs are valued for their speed (results in minutes), ease of use, and portability, making them excellent tools for preliminary screening in the field, before more comprehensive analysis by chromatographic methods is undertaken.

Electrochemical Sensing Approaches

Electrochemical sensors represent another promising avenue for the rapid and sensitive detection of pesticide residues. These sensors work by converting the chemical interaction between the analyte and a recognition element on an electrode surface into a measurable electrical signal.

Ratiometric electrochemical sensors are designed to provide more reliable and accurate measurements by using an internal reference signal to correct for environmental and operational variations. This design enhances the sensor's stability and reproducibility.

For the detection of this compound, a ratiometric sensor might be constructed using a modified electrode. The sensor's surface could incorporate a specific recognition element, such as a molecularly imprinted polymer (MIP) or an antibody, that selectively binds to the herbicide. The electrochemical properties of the dinitroaniline structure, specifically the reducible nitro groups, can be exploited for detection.

The sensor's performance is characterized by its linear range, detection limit, selectivity, and stability. The ratiometric approach involves measuring the response of two different electrochemical signals simultaneously. One signal is dependent on the concentration of this compound, while the other serves as a stable reference. The ratio of these two signals is then used for quantification, which minimizes the impact of fluctuations in temperature, pH, or electrode surface area. This approach leads to more robust and reliable sensing platforms for the in-situ detection of this compound in environmental samples.

Optimization of Sample Preparation and Mitigation of Matrix Effects in Residue Analysis

The accurate quantification of this compound, commonly known as butralin (B1668113), in complex environmental and biological matrices presents significant analytical challenges. The primary hurdles are the efficient extraction of the analyte from the sample and the counteraction of matrix effects, which can alter the analytical signal. restek.comnih.gov Optimization of sample preparation is therefore crucial for ensuring the reliability and accuracy of residue analysis. mdpi.com This involves not only maximizing the recovery of the target compound but also minimizing the co-extraction of interfering substances from the matrix. sciencepg.com

Sample Preparation Techniques

Various sample preparation methods have been developed and optimized for the extraction of dinitroaniline herbicides from diverse matrices such as tissue, excreta, water, and food products. sciencepg.comnih.govnih.govoup.com The choice of method depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity required for the subsequent analytical determination. researchgate.net

Solvent Extraction and Liquid-Liquid Partitioning

A foundational method for the analysis of dinitroaniline herbicides in biological samples involves extraction with organic solvents followed by cleanup steps. nih.govoup.com For instance, a validated methodology for tissues (liver, adipose) and excreta (urine, blood, feces) utilizes an initial extraction with solvents like acetone or hexane. oup.com For more complex matrices such as liver and adipose tissue, a liquid-liquid partitioning step is incorporated to separate the lipid-soluble butralin from water-soluble components. oup.com This is often followed by silica (B1680970) gel chromatography for further purification before analysis by gas chromatography with electron capture detection (EC/GC). nih.govoup.com These optimized procedures have demonstrated high recovery rates, essential for accurate quantification.

Table 1: Recovery of Dinitroaniline Herbicides from Biological Samples

| Matrix | Fortification Level (µg/g) | Average Recovery (%) |

|---|---|---|

| Adipose Tissue | 0.1 | > 80% |

| Adipose Tissue | 1.0 | > 80% |

| Liver | 0.1 | > 80% |

| Liver | 1.0 | > 80% |

| Blood | 0.1 | > 80% |

| Blood | 1.0 | > 80% |

| Urine | 0.1 | > 80% |

| Urine | 1.0 | > 80% |

| Feces | 0.1 | > 80% |

| Feces | 1.0 | > 80% |

Data sourced from studies on dinitroaniline herbicides, demonstrating consistent recoveries greater than 80%. nih.govoup.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of herbicides from aqueous samples. mdpi.comnih.gov The method involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. nih.gov For dinitroaniline herbicides, C18 (octadecyl-bonded silica) is a common and effective stationary phase. nih.gov The optimization of SPE parameters—such as the type of sorbent, conditioning and elution solvents, sample volume, and flow rate—is critical for achieving high recovery rates. nih.gov For example, an optimized SPE method for dinitroaniline herbicides in drinking water using a C18 phase resulted in recoveries between 79% and 99%. nih.gov

Advanced and Miniaturized Extraction Methods

To address the demand for more environmentally friendly and efficient methods, miniaturized techniques have been developed. Supramolecular solvent-based microextraction has emerged as a novel approach for dinitroaniline herbicides. tandfonline.com This method utilizes the formation of coacervates from substances like 1-undecanol (B7770649) in a water/tetrahydrofuran medium to extract analytes. The process is rapid, requires minimal solvent, and has been successfully applied to complex matrices like onion samples. tandfonline.com Another prominent technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and cleanup into a streamlined process, significantly reducing sample preparation time and solvent consumption. sciencepg.comtandfonline.comfssai.gov.in

Mitigation of Matrix Effects

Matrix effects are a significant phenomenon in analyses using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC), where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. restek.comrestek.comresearchgate.net This can lead to either signal suppression or enhancement, causing inaccuracies in quantification. nih.govtandfonline.com The complexity of the matrix directly correlates with the severity of these effects. researchgate.net

Several strategies are employed to mitigate matrix effects:

Thorough Sample Cleanup: The most direct approach is to remove interfering matrix components during sample preparation. restek.com Techniques like SPE and the dispersive cleanup step in QuEChERS are designed for this purpose. nih.govtandfonline.com

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components relative to the analyte, thereby minimizing their impact on the analytical signal. nih.gov However, this approach is limited by the method's sensitivity and the initial concentration of the analyte.

Matrix-Matched Calibration: This is one of the most effective strategies. Calibration standards are prepared in a blank matrix extract that is free of the analyte but representative of the samples being analyzed. researchgate.netmdpi.com This ensures that the standards and the samples experience similar matrix effects, allowing for accurate compensation. researchgate.net

Use of Internal Standards (ISTDs): An internal standard, ideally a stable isotope-labeled version of the analyte, is added to both the samples and calibration standards at a known concentration. mdpi.com Since the ISTD has nearly identical chemical and physical properties to the analyte, it is affected by the matrix in the same way. mdpi.com By using the ratio of the analyte signal to the ISTD signal for quantification, variations caused by matrix effects and other experimental inconsistencies can be effectively corrected. nih.govmdpi.com

The selection of an appropriate mitigation strategy is critical and often involves a combination of techniques to ensure the generation of reliable and accurate analytical results for butralin residues in various matrices. tandfonline.com

Mechanisms of Herbicide Resistance in Target Organisms

Target-Site Resistance (TSR) Mechanisms

Target-site resistance to dinitroaniline herbicides like N-(sec-butyl)-4-methyl-2,6-dinitroaniline is a primary mechanism of evolved defense in various weed species. nih.gov This form of resistance stems from genetic modifications that alter the herbicide's molecular target, the tubulin protein, thereby reducing the herbicide's efficacy. frontiersin.orgnih.gov

Dinitroaniline herbicides disrupt microtubule formation by binding to tubulin protein dimers, specifically the α-tubulin subunit. frontiersin.orgnih.govnih.gov This binding prevents the polymerization of microtubules, which are essential for cell division and maintaining cell structure, ultimately leading to plant death. frontiersin.orgcambridge.org The most well-documented TSR mechanism involves point mutations in the α-tubulin genes, which result in amino acid substitutions in the protein. nih.gov These substitutions alter the herbicide's binding site, reducing its affinity for the tubulin protein. frontiersin.org

Numerous studies have identified specific mutations in the α-tubulin gene that confer resistance to dinitroanilines. For instance, in goosegrass (Eleusine indica), substitutions at positions Thr-239-Ile and Met-268-Thr have been confirmed to cause resistance. frontiersin.org Similarly, in green foxtail (Setaria viridis), Leu-136-Phe and Thr-239-Ile mutations are responsible for resistance. frontiersin.orgnih.gov Research on rigid ryegrass (Lolium rigidum) has uncovered several α-tubulin mutations, including Val-202-Phe, Thr-239-Ile, and novel changes at the Arg-243 residue to either Met or Lys. frontiersin.orguwa.edu.auuwa.edu.au The Arg-243-Met mutation is of particular interest as it can cause a distinct helical growth pattern in plants that are homozygous for the mutation, suggesting a significant alteration in microtubule function. nih.govuwa.edu.au

The discovery of these mutations across different weed species highlights convergent evolution, where similar adaptive solutions arise independently under the same selection pressure. Molecular docking models predict that these amino acid changes can cause a spatial shift in the herbicide binding domain on the α-tubulin surface, leading to reduced contact and less effective binding. frontiersin.org

Table 1: Selected α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides

| Weed Species | Amino Acid Substitution | Reference |

|---|---|---|

| Eleusine indica (Goosegrass) | Thr-239-Ile | nih.govfrontiersin.org |

| Met-268-Thr | frontiersin.orgnih.gov | |

| Setaria viridis (Green Foxtail) | Leu-136-Phe | frontiersin.orgnih.gov |

| Thr-239-Ile | frontiersin.orgnih.gov | |

| Lolium rigidum (Rigid Ryegrass) | Val-202-Phe | nih.govuwa.edu.au |

| Thr-239-Ile | uwa.edu.au | |

| Arg-243-Met | nih.govfrontiersin.org | |

| Arg-243-Lys | nih.govfrontiersin.org | |

| Alopecurus aequalis | Val-202-Phe | frontiersin.org |

| Leu-125-Met | frontiersin.org |

While point mutations are the predominant TSR mechanism for dinitroaniline resistance, changes in the expression or copy number of the target gene can also contribute to resistance phenotypes for some herbicides. This mechanism, known as target-site overexpression or gene duplication, allows the plant to produce a larger quantity of the target protein. This overproduction can effectively dilute the concentration of the herbicide at its site of action, requiring a higher dose to achieve control.

In the context of dinitroaniline herbicides, TSR is primarily associated with mutations that alter the tubulin protein itself. frontiersin.orgnih.gov While the overexpression of target genes is a known resistance mechanism for other herbicide classes, such as glyphosate, its role in conferring resistance to this compound and other dinitroanilines is not as well-documented and is considered less common than target-site mutations. nih.govfrontiersin.org The complex, multi-gene nature of tubulin proteins in plants may influence the evolutionary pathways available for developing resistance. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a diverse set of mechanisms that prevent a lethal dose of the herbicide from reaching its molecular target. nih.gov These mechanisms are not related to alterations in the target protein itself but rather to the plant's ability to metabolize, sequester, or otherwise limit the bioavailability of the herbicide. nih.govmdpi.com

One of the most significant NTSR mechanisms is the enhanced metabolism of the herbicide into non-toxic or less toxic compounds. nih.gov This process is often mediated by large families of enzymes, principally Cytochromes P450 (P450s) and Glutathione S-transferases (GSTs). mdpi.com These enzymes can detoxify herbicides through processes like oxidation, reduction, or hydrolysis, followed by conjugation to molecules like glucose or glutathione.

Evidence for metabolism-based resistance to dinitroaniline herbicides has been confirmed, particularly in populations of Lolium rigidum. frontiersin.orgnih.gov Studies have shown that resistant plants can metabolize dinitroanilines more rapidly than susceptible plants. The involvement of P450s is supported by experiments where the application of P450 inhibitors, such as malathion (B1675926) or phorate, can partially reverse resistance, making the plants more susceptible to the herbicide. nih.govfrontiersin.org A specific cytochrome P450 gene, CYP81A10, has been identified in L. rigidum that confers resistance to trifluralin (B1683247), a related dinitroaniline herbicide. frontiersin.orgnih.gov In some populations of Alopecurus myosuroides, metabolic resistance is thought to occur through the oxidative degradation of the herbicide molecule. nih.govfrontiersin.org

Other potential NTSR mechanisms include reduced absorption of the herbicide through the roots or shoots, limited translocation (movement) of the herbicide within the plant, and sequestration of the herbicide in cellular compartments like the vacuole, away from its target site in the cytoplasm. nih.gov

For dinitroaniline herbicides, these mechanisms are generally not considered to be major contributors to resistance. nih.gov Dinitroanilines are typically soil-applied, pre-emergence herbicides that are absorbed by the roots and emerging shoots of seedlings. cambridge.orgcambridge.org They are effective at or near the point of uptake and require very limited translocation to be phytotoxic. nih.govcambridge.org Studies comparing resistant and susceptible biotypes have generally found no significant differences in herbicide uptake or translocation, suggesting these processes are not the primary drivers of resistance for this chemical class. nih.gov

Cross-Resistance Patterns and Evolutionary Dynamics in Weed Populations to Dinitroaniline Herbicides

The evolution of herbicide resistance is a dynamic process influenced by the specific resistance mechanism, the genetics of the weed population, and the intensity of the selection pressure. Weeds that evolve resistance to one herbicide may also exhibit resistance to other herbicides, a phenomenon known as cross-resistance. unl.edu

In the case of dinitroaniline herbicides, target-site resistance due to tubulin mutations often confers cross-resistance to other herbicides within the same chemical class. frontiersin.org For example, a mutation that provides resistance to trifluralin will likely also provide resistance to this compound and pendimethalin (B1679228) because they share the same binding site on the tubulin protein. frontiersin.org NTSR through enhanced metabolism can sometimes result in broader cross-resistance patterns, potentially conferring resistance to herbicides from different chemical classes if the same enzyme is capable of detoxifying multiple compounds. frontiersin.orgunl.edu

The evolution of resistance to dinitroanilines has been observed to be relatively slow compared to other herbicide modes of action. nih.govfrontiersin.org Several factors may contribute to this slower evolutionary pace. Firstly, many of the identified target-site mutations are genetically recessive, meaning the resistance trait is only expressed in individuals inheriting the resistance allele from both parents. nih.govfrontiersin.org Secondly, some resistance mutations, such as the Arg-243-Met substitution in L. rigidum, are associated with significant fitness costs, causing detrimental effects like abnormal growth, which can limit their proliferation in the absence of herbicide selection pressure. nih.govuwa.edu.au It is also possible for a single weed population, or even a single plant, to possess multiple resistance mechanisms (e.g., both TSR and NTSR), a phenomenon known as "stacking," which can lead to higher levels of resistance. nih.govnih.gov

Development of Molecular Diagnostics for Herbicide Resistance Determination

The emergence of weed populations resistant to this compound and other dinitroaniline herbicides has necessitated the development of rapid and accurate diagnostic tools. These molecular methods are crucial for early detection of resistance, enabling timely adjustments to weed management strategies and preventing the widespread failure of control measures. The primary focus of these diagnostics is the identification of genetic mutations that confer resistance, particularly in the α-tubulin gene, the target site for this class of herbicides.

Molecular diagnostics offer significant advantages over traditional whole-plant bioassays, which are often time-consuming and labor-intensive. confex.com By directly analyzing the genetic material of a weed population, molecular assays can provide results within days, rather than the weeks or months required to grow plants to a suitable size for herbicide application and subsequent evaluation. weedscience.org This rapid turnaround allows for more proactive and informed decision-making in the field.

A variety of molecular techniques have been adapted and developed for the detection of herbicide resistance. These methods are designed to identify specific single nucleotide polymorphisms (SNPs) in the α-tubulin gene that lead to amino acid substitutions, altering the herbicide's binding affinity.

Polymerase Chain Reaction (PCR)-Based Methods

The polymerase chain reaction is a foundational technique in molecular diagnostics, allowing for the amplification of specific DNA sequences. Several PCR-based approaches have been developed to detect mutations associated with dinitroaniline resistance.

One common method is allele-specific PCR (AS-PCR) . This technique utilizes primers that are designed to specifically bind to either the wild-type (susceptible) or the mutant (resistant) allele. nih.gov The presence or absence of a PCR product when using these specific primers indicates the genotype of the plant. For instance, a bidirectional allele-specific PCR assay has been successfully used to simultaneously detect different α-tubulin alleles in green foxtail (Setaria viridis). nih.gov

Another powerful PCR-based technique is the derived Cleaved Amplified Polymorphic Sequence (dCAPS) assay . This method involves designing a PCR primer that introduces a restriction enzyme recognition site that is either created or eliminated by the mutation of interest. nih.gov After PCR amplification, the product is digested with the corresponding restriction enzyme. The resulting banding pattern on an agarose (B213101) gel will differ between susceptible and resistant individuals, allowing for their differentiation. nih.gov

Sequencing

Direct sequencing of the α-tubulin gene provides the most definitive method for identifying resistance-conferring mutations. By comparing the DNA sequence of the α-tubulin gene from a suspected resistant plant to that of a known susceptible plant, any mutations can be precisely identified. While highly accurate, sequencing can be more costly and time-consuming than targeted PCR-based assays, making it more suitable for initial discovery of new mutations rather than routine high-throughput screening. However, with the advent of next-generation sequencing (NGS) technologies, large-scale genotyping-by-sequencing is becoming more feasible for monitoring herbicide resistance in weed populations. nih.govfrontiersin.org

Known Mutations and Detected Weed Species

Research has identified several key mutations in the α-tubulin gene that confer resistance to dinitroaniline herbicides across various weed species. These findings are crucial for the design of targeted molecular diagnostic assays.

| Amino Acid Substitution | Weed Species |

| Leu-125-Met | Alopecurus aequalis |

| Leu-136-Phe | Setaria viridis, Eleusine indica |

| Val-202-Phe | Alopecurus aequalis, Lolium rigidum |

| Thr-239-Ile | Setaria viridis, Eleusine indica, Lolium rigidum |

| Arg-243-Met/Lys | Lolium rigidum |

| Met-268-Thr | Eleusine indica |

This table is generated based on data from multiple research findings. mdpi.comconfex.com

Primer Design for Molecular Assays

The development of effective molecular diagnostics relies on the design of specific primers that can accurately amplify the target region of the α-tubulin gene. The following table provides examples of primers that have been used in research to amplify and sequence the α-tubulin gene in various weed species.

| Primer Name | Sequence (5' to 3') | Target Gene/Region | Target Weed Species |

| 1TA5 | ATCCACATCGGYCAGGCYGG | α-tubulin | Eleusine indica |

| 3TA5 | GCMAAYGCSTGCTGGGAGCT | α-tubulin | Eleusine indica |

| 2TA3 | CCGACYTCYTCATARTCCTTCTC | α-tubulin | Eleusine indica |

| A1F | GAGGAGCAGATTGAGGATGG | α-tubulin (TUA1) | Lolium rigidum |

| A1R | TCCTTGGCCTCATACTTCTC | α-tubulin (TUA1) | Lolium rigidum |

| A4F | GAGAGGTTGTTGAAGAGGAGG | α-tubulin (TUA4) | Lolium rigidum |

| A4R | CTTGGCCTCATACTTCTCCA | α-tubulin (TUA4) | Lolium rigidum |

| Tua_ampseq_1F | GRCACCARTCSACRAACTGGA | α-tubulin | Poa annua |

| Tua_ampseq_1R | GTABGGSACMAGRTTGGTCTG | α-tubulin | Poa annua |

| Tua_ampseq_2F | CCWACCTACACCAACCTSAAC | α-tubulin | Poa annua |

The continued development and implementation of these molecular diagnostic tools are essential for the sustainable use of this compound and other dinitroaniline herbicides. By enabling the rapid identification of resistant weed populations, these technologies empower growers and land managers to implement proactive and effective resistance management strategies.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Specific Structural Features with Biological Activity and Herbicidal Efficacy

The biological activity of butralin (B1668113) is primarily attributed to its 2,6-dinitroaniline (B188716) core structure. This structural motif is the pharmacophore responsible for the herbicidal action of the entire class of dinitroaniline herbicides. nih.govwikipedia.org The two nitro groups at positions 2 and 6 of the aniline (B41778) ring are critical for activity. These electron-withdrawing groups are essential for the molecule's interaction with its biological target, the tubulin protein. nih.gov Dinitroaniline herbicides disrupt microtubule formation, a process vital for cell division and growth in susceptible plants. nih.govfrontiersin.orgnih.gov

The substituents on the aniline ring and the amino group modulate the herbicidal potency and selectivity of the compound. In butralin, these substituents are a methyl group at position 4 and a sec-butyl group on the amino nitrogen.

The 2,6-Dinitroaniline Core: This is the foundational structure for herbicidal activity. The nitro groups are key to the binding interaction with tubulin.

The N-(sec-butyl) Group: The sec-butyl group attached to the amino nitrogen is a significant determinant of butralin's specific properties. The size, shape, and lipophilicity of this alkyl group influence the herbicide's absorption by the plant, its mobility within the plant, and its affinity for the tubulin binding site. The branched nature of the sec-butyl group can provide a better fit into the hydrophobic pocket of the target protein compared to linear alkyl groups, potentially enhancing its efficacy.

Computational Approaches to SAR Analysis

Computational methods have become indispensable tools in modern medicinal and agricultural chemistry for analyzing SAR. These in silico techniques provide insights into the molecular interactions that govern a compound's biological activity, thereby accelerating the design and discovery of new active molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of butralin, docking studies are used to model its interaction with its target protein, tubulin. Dinitroaniline herbicides are known to bind to α-tubulin, preventing its polymerization into microtubules. nih.govmolbiolcell.org

Docking studies with related dinitroaniline herbicides, such as oryzalin, have predicted a binding site located on the α-tubulin subunit. nih.govmolbiolcell.org These models suggest that the dinitroaniline molecule fits into a specific pocket on the protein. The nitro groups of the herbicide are thought to form crucial interactions within this pocket. The N-alkyl substituent, which is a sec-butyl group in butralin, occupies a hydrophobic region of the binding site. The specific conformation and interactions of butralin within this site are key to its inhibitory effect on microtubule formation.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the efficacy and potential toxicity of new chemical entities without the need for extensive empirical testing.

For nitroaromatic compounds like butralin, QSAR models often incorporate various molecular descriptors:

| Descriptor Category | Examples | Relevance to Butralin's Activity |

| Physicochemical Properties | LogP (lipophilicity), water solubility | Affects absorption, translocation, and bioavailability. |

| Electronic Parameters | Hammett constants, orbital energies (HOMO/LUMO) | Influences the strength of interaction with the target site. |

| Steric/Topological Descriptors | Molecular weight, molar refractivity, shape indices | Describes the size and shape of the molecule, which is critical for fitting into the binding pocket. |

By developing QSAR models for the dinitroaniline class, researchers can predict how modifications to the butralin structure, such as changing the N-alkyl group or the substituents on the aromatic ring, would impact its herbicidal activity and toxicological profile.

Influence of Substituent Modifications on Herbicidal Efficacy and Selectivity within Dinitroaniline Class

The diverse range of dinitroaniline herbicides is a testament to the significant impact of substituent modifications on their biological activity. wikipedia.org By systematically altering the substituents at the N-1 and C-4 positions of the 2,6-dinitroaniline core, it is possible to fine-tune the herbicidal efficacy and crop selectivity.

For instance, the nature of the N-alkyl substituents plays a critical role. In a study comparing various 2,4- and 2,6-dinitroaniline derivatives, it was found that different alkyl groups led to variations in the mitotic index and phytotoxicity in Allium cepa test systems. researchgate.net The size and branching of the N-alkyl group, such as the sec-butyl group in butralin, can influence the compound's fit within the tubulin binding site, thereby affecting its inhibitory potency.

Similarly, modifications to the substituent at the 4-position of the aromatic ring can alter the electronic and steric properties of the molecule, leading to changes in herbicidal activity and selectivity between different plant species. For example, the trifluoromethyl group in trifluralin (B1683247) versus the methyl group in butralin contributes to differences in their respective herbicidal profiles.

Chiral Properties of Butralin and Their Potential Impact on Biological Activity

Butralin is a chiral molecule due to the presence of a stereocenter at the sec-butyl group. This means that it exists as two non-superimposable mirror images, known as enantiomers. Commercial butralin is typically produced and used as a racemic mixture, containing equal amounts of both enantiomers.

In many classes of chiral pesticides, it has been demonstrated that the different enantiomers can exhibit significantly different biological activities. juniperpublishers.com This is because the biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be highly active, while the other may be less active or even inactive. juniperpublishers.com For example, in the case of phenoxypropanoic-acid herbicides like dichlorprop, the R-enantiomer possesses greater herbicidal activity than the S-enantiomer. juniperpublishers.com

While specific studies on the differential activity of butralin enantiomers are not widely reported, it is highly probable that one enantiomer is more active than the other. The differential fit of the (R)- and (S)-enantiomers of butralin into the chiral binding site of tubulin could lead to differences in binding affinity and, consequently, herbicidal efficacy. The development of methods to produce and test single-enantiomer versions of butralin could potentially lead to a more potent and environmentally friendly herbicide, as the inactive enantiomer, which contributes to the environmental load without providing any herbicidal benefit, could be eliminated.

Synthesis and Formulation Research

Novel Synthetic Routes and Process Optimization for Dinitroaniline Compounds

Research into the synthesis of dinitroaniline compounds, including N-(sec-butyl)-4-methyl-2,6-dinitroaniline, has primarily centered on optimizing existing, well-established chemical pathways rather than developing entirely novel routes. The core of these molecules is the dinitroaniline structure, the synthesis of which has been the subject of considerable process optimization research.

The preparation of the 2,6-dinitroaniline (B188716) intermediate, for instance, can be achieved through methods such as the ammonolysis of 2,6-dinitrochlorobenzene or the desulfonation of potassium 4-amino-3,5-dinitrobenzenesulfonate. orgsyn.org Similarly, the 2,4-dinitroaniline (B165453) isomer can be prepared by reacting 4-chloro-1,3-dinitrobenzene with aqueous ammonia (B1221849) at elevated temperatures and pressures. google.com

Process optimization in this field focuses on improving reaction yield, purity, and safety. For example, in the synthesis of 2,4-dinitroaniline, introducing the molten 4-chloro-1,3-dinitrobenzene into the aqueous ammonia solution, rather than the reverse, allows the reaction to complete at a lower temperature, resulting in a practically quantitative yield and a higher quality product without the formation of dark byproducts. google.com Key parameters that are manipulated for process optimization include temperature, pressure, concentration of reactants, and the order of reagent addition. google.comgoogle.com

Development of Environmentally Conscientious Formulations

The physical and chemical properties of dinitroaniline herbicides, such as low water solubility, high volatility, and susceptibility to photodegradation, necessitate the development of specialized formulations. ucanr.edunih.govfrontiersin.org Research in this area is driven by the need to create products that are stable, effective, and minimize environmental impact. Environmentally conscientious formulations aim to ensure the active ingredient reaches its target effectively while reducing off-site movement and degradation before it can act. nih.govfrontiersin.org

Characterization of New Formulation Types (e.g., Wettable Powders, Emulsifiable Concentrates)

Two of the most common formulation types for dinitroaniline herbicides are Wettable Powders (WP) and Emulsifiable Concentrates (EC). ucanr.edu

Wettable Powders (WP): A wettable powder is a dry, powdered formulation that is mixed with water to form a suspension before application. crodaagriculture.com These formulations are widely used and consist of the active ingredient, an inert carrier, a wetting agent to help it mix with water, and a dispersing agent to prevent the particles from clumping together in the spray tank. crodaagriculture.comgoogle.com

| Component | Function | Source |

| Active Ingredient | The herbicide itself (e.g., this compound). | crodaagriculture.com |

| Inert Carrier | A solid, porous powder that the active ingredient is combined with. | google.comgoogle.com |

| Wetting Agent | A surfactant that facilitates the suspension of the powder in water. | crodaagriculture.com |

| Dispersing Agent | A surfactant that prevents flocculation and maintains an even particle distribution. | crodaagriculture.com |

Emulsifiable Concentrates (EC): An emulsifiable concentrate is a liquid formulation containing the active ingredient dissolved in a water-immiscible solvent along with an emulsifying agent. google.com When added to water, an EC forms a spontaneous and stable oil-in-water emulsion for spraying. google.com A significant challenge in EC development is achieving high concentrations of the active ingredient without it crystallizing at low temperatures, which can block spray filters and reduce efficacy. google.compatsnap.com Modern research focuses on developing novel solvent and emulsifier systems to create highly concentrated and stable ECs. google.compatsnap.com

| Component | Function | Source |

| Active Ingredient | The herbicide itself, dissolved in the solvent system. | google.com |

| Solvent System | A water-immiscible organic solvent or mixture of solvents. | google.com |

| Emulsifier(s) | One or more surfactants that stabilize the emulsion when mixed with water. | google.com |

Impact of Formulation on Environmental Fate and Efficacy

The choice of formulation has a direct and significant impact on both the environmental behavior and the herbicidal effectiveness of dinitroaniline compounds.

Environmental Fate: Dinitroaniline herbicides are known to be volatile and are subject to photodegradation (breakdown by sunlight). nih.gov Because of these characteristics, the formulation's design is critical. Most dinitroaniline formulations, including ECs and WPs, require incorporation into the soil immediately after application. ucanr.edu This practice, dictated by the formulation's properties and the active ingredient's chemistry, is a key measure to minimize loss through volatilization and photodegradation. ucanr.edunih.govfrontiersin.org By placing the herbicide into the soil, the formulation helps ensure the chemical remains in the target zone where it can be effective against weeds.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of N-(sec-butyl)-4-methyl-2,6-dinitroaniline?

- Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and stereochemical confirmation. X-ray crystallography using programs like SHELXL (part of the SHELX system) is critical for resolving atomic coordinates and bond lengths, especially when crystallizing the compound . SMILES notations (e.g.,

CCC(C)Nc1c(cc(cc1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]) and InChI keys (e.g.,SPNQRCTZKIBOAX-UHFFFAOYSA-N) are essential for database referencing and computational modeling .

Q. Which analytical techniques are optimal for quantifying This compound in environmental samples?

- Answer: Gas chromatography-mass spectrometry (GC/MS) with automated thermal desorption (ATD) is effective for volatile derivatives, while solvent extraction followed by solid-phase extraction (SPE) clean-up minimizes matrix interference in complex samples like soils . Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) is preferred for metabolite identification due to its sensitivity in detecting nitro-reduced intermediates .

Advanced Research Questions

Q. What novel biodegradation pathways have been identified for This compound?

- Answer: The soil bacterium Sphingopyxis sp. HMH degrades this compound via a two-step enzymatic pathway: (1) Nitroreductase NfnB selectively reduces one nitro group to form N-(sec-butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine, and (2) oxidative N-dealkylation releases butanone, leaving 5-(tert-butyl)-3-nitrobenzene-1,2-diamine. Key methods include heterologous expression of nfnB in E. coli and UPLC-HRMS for metabolite tracking .

Q. How does This compound inhibit microtubule assembly in plant cells?

- Answer: As a dinitroaniline herbicide, it binds to α-tubulin subunits, disrupting polymerization and preventing microtubule formation. Experimental validation involves in vitro tubulin assembly assays using purified proteins and fluorescence microscopy to visualize cytoskeletal defects in root tip cells .

Q. How can researchers resolve contradictory data when comparing extraction methods for this compound?

- Answer: Discrepancies in recovery rates (e.g., higher yields with ATD-GC/MS vs. solvent extraction) may arise from incomplete desorption or thermal degradation. Method validation should include spike-and-recovery experiments with isotopically labeled analogs (e.g., deuterated derivatives) and parallel analysis using orthogonal techniques like HPLC-UV .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.